2-Bromo-1,5-dimethyl-3-nitrobenzene
Overview
Description
2-Bromo-1,5-dimethyl-3-nitrobenzene: is an organic compound with the molecular formula C8H8BrNO2 . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,5-dimethyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,5-dimethyl-3-nitrobenzene using bromine or a brominating agent like dibromohydantoin in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the same bromination reaction but is optimized for large-scale production with efficient heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Electrophilic Substitution: Further substitution reactions can occur on the benzene ring, such as nitration, sulfonation, or alkylation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Electrophilic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and alkyl halides with aluminum chloride for alkylation.
Major Products:
Nucleophilic Substitution: 2-Hydroxy-1,5-dimethyl-3-nitrobenzene.
Reduction: 2-Bromo-1,5-dimethyl-3-aminobenzene.
Electrophilic Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
2-Bromo-1,5-dimethyl-3-nitrobenzene is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-1,5-dimethyl-3-nitrobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom forms a sigma complex with the benzene ring, leading to the formation of a benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
- 2-Bromo-1,3-dimethyl-5-nitrobenzene
- 5-Bromo-1,2-dimethyl-3-nitrobenzene
- 2,3-Dimethyl-5-bromonitrobenzene
Comparison: 2-Bromo-1,5-dimethyl-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical properties such as boiling point, melting point, and solubility, as well as different reactivity in chemical reactions .
Properties
IUPAC Name |
2-bromo-1,5-dimethyl-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWKZDXVWHSOMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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